N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-ethylglycinamide
Description
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-ethylglycinamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a glycinamide moiety
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S/c1-2-19(12-16(20)18-14-6-4-3-5-7-14)23(21,22)15-10-8-13(17)9-11-15/h8-11,14H,2-7,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWKXNSDTADPTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-ethylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with cyclohexylamine to form an intermediate, which is then reacted with ethylglycinamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the bromophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-ethylglycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent against bacterial and fungal infections.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with biological molecules, potentially inhibiting the function of enzymes or disrupting cellular processes. The bromophenyl group may also contribute to its biological activity by interacting with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexyl-N~2~-ethylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and ethylglycinamide moieties differentiate it from other similar compounds, potentially leading to unique interactions and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
